molecular formula C13H17FO B8078688 1-Fluoro-4-hept-6-enoxybenzene

1-Fluoro-4-hept-6-enoxybenzene

Cat. No.: B8078688
M. Wt: 208.27 g/mol
InChI Key: UKVOQPJZNZBYJZ-UHFFFAOYSA-N
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Description

1-Fluoro-4-hept-6-enoxybenzene is a fluorinated aromatic compound with the IUPAC name 1-fluoro-4-(hept-6-en-1-yloxy)benzene. Its molecular formula is C₁₃H₁₇FO, comprising a benzene ring substituted with a fluorine atom at the 1-position and a hept-6-enoxy group at the 4-position. The hept-6-enoxy substituent consists of a seven-carbon chain with a terminal double bond (between C6 and C7) and an ether linkage to the aromatic ring.

The compound’s structure confers unique physicochemical properties:

  • Electron effects: The fluorine atom is electron-withdrawing (-I effect), while the alkoxy group is electron-donating (+I effect), creating a polarized aromatic system.
  • Reactivity: The terminal double bond in the heptenoxy chain may participate in addition or oxidation reactions.
  • Physical properties: The long hydrocarbon chain increases lipophilicity, suggesting low water solubility and high solubility in nonpolar solvents.

Properties

IUPAC Name

1-fluoro-4-hept-6-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h2,7-10H,1,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVOQPJZNZBYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Functional Groups and Molecular Properties

The table below compares 1-fluoro-4-hept-6-enoxybenzene with three related fluorinated benzene derivatives:

Compound Substituent Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Hept-6-enoxy Ether C₁₃H₁₇FO 208.23 High lipophilicity; reactive double bond
1-Fluoro-4-methoxybenzene Methoxy Ether C₇H₇FO 126.13 Moderate polarity; lower boiling point
1-Fluoro-4-(phenylsulfonyl)benzene Phenylsulfonyl Sulfone C₁₂H₉FO₂S 236.26 High polarity; stable under acidic conditions
1-(Hex-5-en-2-yl)-4-methylbenzene Hex-5-enyl Alkene C₁₃H₁₆ 172.27 Nonpolar; no electronegative substituents
Key Observations:

Substituent Effects: The hept-6-enoxy group in the target compound introduces steric bulk and unsaturation, contrasting with the compact methoxy group in 1-fluoro-4-methoxybenzene. The phenylsulfonyl group in 1-fluoro-4-(phenylsulfonyl)benzene is strongly electron-withdrawing, making the aromatic ring less reactive toward electrophilic substitution compared to the target compound .

Physical Properties :

  • The target compound’s long chain increases its molecular weight (208 g/mol) and boiling point relative to smaller analogues like 1-fluoro-4-methoxybenzene (126 g/mol).
  • The absence of polar groups in 1-(hex-5-en-2-yl)-4-methylbenzene results in lower solubility in polar solvents compared to the target compound .

Reactivity and Stability

Reactivity Trends:
  • Electrophilic Aromatic Substitution (EAS) :

    • The fluorine atom directs EAS reactions to the meta position, while the alkoxy group directs to the para position. This competition may lead to regioselectivity challenges in synthesis.
    • In contrast, the phenylsulfonyl group deactivates the ring, suppressing EAS reactions entirely .
  • Double Bond Reactivity: The terminal alkene in the hept-6-enoxy chain is susceptible to ozonolysis or hydrogenation, unlike saturated chains in analogues like 1-fluoro-4-methoxybenzene.
Stability Considerations:
  • The unsaturated chain in the target compound may require storage under inert conditions to prevent oxidation or polymerization.

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